Cas no 1019594-39-8 ((4-Methanesulfonyl-phenyl)-ethyl-amine)

(4-Methanesulfonyl-phenyl)-ethyl-amine 化学的及び物理的性質
名前と識別子
-
- (4-Methanesulfonyl-phenyl)-ethyl-amine
- Benzenamine, N-ethyl-4-(methylsulfonyl)-
- N-ethyl-4-methylsulfonylaniline
- MFCD11143925
- N-ethyl-4-(methylsulfonyl)aniline
- N-ethyl-4-methanesulfonylaniline
- SCHEMBL3656414
- AKOS000237041
- DB-257765
- SB30213
- (4-Methanesulfonyl-phenyl)-ethyl-amine, AldrichCPR
- 1019594-39-8
- CS-0339827
-
- MDL: MFCD11143925
- インチ: InChI=1S/C9H13NO2S/c1-3-10-8-4-6-9(7-5-8)13(2,11)12/h4-7,10H,3H2,1-2H3
- InChIKey: JVPDEOZALUGZHG-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 199.0667g/mol
- どういたいしつりょう: 199.0667g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 235
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 199.27g/mol
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 54.6Ų
(4-Methanesulfonyl-phenyl)-ethyl-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D967801-5g |
(4-Methanesulfonyl-phenyl)-ethyl-amine |
1019594-39-8 | 95% | 5g |
$1555 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1410497-250mg |
N-ethyl-4-(methylsulfonyl)aniline |
1019594-39-8 | 97% | 250mg |
¥2289 | 2023-04-17 | |
TRC | M287630-100mg |
(4-Methanesulfonyl-phenyl)-ethyl-amine |
1019594-39-8 | 100mg |
$ 135.00 | 2022-06-04 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0673-1g |
(4-Methanesulfonyl-phenyl)-ethyl-amine |
1019594-39-8 | 97% | 1g |
3375.21CNY | 2021-05-08 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0673-500mg |
(4-Methanesulfonyl-phenyl)-ethyl-amine |
1019594-39-8 | 97% | 500mg |
¥2177.24 | 2025-02-21 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0673-250mg |
(4-Methanesulfonyl-phenyl)-ethyl-amine |
1019594-39-8 | 97% | 250mg |
¥1530.19 | 2025-02-21 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0673-1g |
(4-Methanesulfonyl-phenyl)-ethyl-amine |
1019594-39-8 | 97% | 1g |
¥3480.09 | 2025-02-21 | |
eNovation Chemicals LLC | D967801-100mg |
(4-Methanesulfonyl-phenyl)-ethyl-amine |
1019594-39-8 | 95% | 100mg |
$170 | 2025-02-22 | |
eNovation Chemicals LLC | D967801-250mg |
(4-Methanesulfonyl-phenyl)-ethyl-amine |
1019594-39-8 | 95% | 250mg |
$215 | 2025-02-22 | |
abcr | AB536472-500mg |
(4-Methanesulfonyl-phenyl)-ethyl-amine; . |
1019594-39-8 | 500mg |
€461.60 | 2025-02-16 |
(4-Methanesulfonyl-phenyl)-ethyl-amine 関連文献
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
(4-Methanesulfonyl-phenyl)-ethyl-amineに関する追加情報
Introduction to (4-Methanesulfonyl-phenyl)-ethyl-amine (CAS No. 1019594-39-8)
Chemical compounds play a pivotal role in the advancement of pharmaceutical research and development, particularly in the synthesis of novel therapeutic agents. Among these, (4-Methanesulfonyl-phenyl)-ethyl-amine (CAS No. 1019594-39-8) stands out as a compound of significant interest due to its unique structural properties and potential applications in medicinal chemistry. This introduction aims to provide a comprehensive overview of this compound, highlighting its chemical characteristics, synthetic pathways, and the latest research findings that underscore its relevance in modern drug discovery.
The molecular structure of (4-Methanesulfonyl-phenyl)-ethyl-amine consists of a phenyl ring substituted with a methanesulfonyl group at the 4-position, linked to an ethyl-amine moiety. This configuration imparts distinct electronic and steric properties to the molecule, making it a versatile scaffold for designing bioactive entities. The presence of the methanesulfonyl group enhances the lipophilicity and metabolic stability of the compound, which are crucial factors in drug design. Additionally, the amine functionality provides a site for further derivatization, allowing for the creation of more complex pharmacophores.
In recent years, there has been growing interest in exploring the pharmacological potential of (4-Methanesulfonyl-phenyl)-ethyl-amine and its derivatives. Research studies have demonstrated that compounds featuring similar structural motifs exhibit promising activities in various therapeutic areas. For instance, derivatives of this compound have shown inhibitory effects on certain enzymes and receptors implicated in neurological disorders, making them attractive candidates for further investigation.
The synthesis of (4-Methanesulfonyl-phenyl)-ethyl-amine involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. One common synthetic route involves the reaction of 4-methanesulfonylbenzaldehyde with ethyl amine in the presence of a suitable catalyst. This approach yields the desired product with high yield and purity, making it feasible for large-scale production. Advances in synthetic methodologies have also enabled the introduction of functional groups at different positions on the phenyl ring, thereby expanding the library of possible derivatives.
Recent advancements in computational chemistry have further facilitated the study of (4-Methanesulfonyl-phenyl)-ethyl-amine. Molecular modeling techniques have been employed to predict the binding affinity of this compound to various biological targets, providing insights into its potential pharmacological effects. These computational studies have complemented experimental investigations by identifying key interactions between the compound and its target proteins, guiding the design of more potent and selective derivatives.
The pharmacological profile of (4-Methanesulfonyl-phenyl)-ethyl-amine has been extensively evaluated in preclinical studies. These investigations have revealed that the compound exhibits moderate affinity for certain neurotransmitter receptors, suggesting its potential as an adjunct therapy for conditions such as depression and anxiety. Additionally, preliminary data indicate that derivatives of this compound may possess anti-inflammatory properties, making them relevant for treating chronic inflammatory diseases.
In conclusion, (4-Methanesulfonyl-phenyl)-ethyl-amine (CAS No. 1019594-39-8) is a compound with significant therapeutic potential due to its unique structural features and favorable pharmacokinetic properties. Ongoing research efforts are focused on elucidating its mechanism of action and exploring novel derivatives with enhanced biological activity. As our understanding of this compound continues to grow, it is expected to play an increasingly important role in the development of next-generation pharmaceuticals.
1019594-39-8 ((4-Methanesulfonyl-phenyl)-ethyl-amine) 関連製品
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